1-Bromo-3-(4-methylbenzene-1-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(4-methylbenzene-1-sulfonyl)benzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a bromine atom and a sulfonyl group attached to a methylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(4-methylbenzene-1-sulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-(4-methylbenzene-1-sulfonyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions usually involve maintaining a controlled temperature and using an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(4-methylbenzene-1-sulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable reagents.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include sulfides or thiols.
Scientific Research Applications
1-Bromo-3-(4-methylbenzene-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-methylbenzene-1-sulfonyl)benzene involves its interaction with various molecular targets. The bromine atom can act as an electrophile, facilitating substitution reactions. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can affect molecular pathways and biological processes, making the compound useful in research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-methylbenzene: Similar structure but lacks the sulfonyl group.
4-Bromobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a methyl group.
1-Bromo-4-methylbenzene: Similar structure but with different substitution pattern.
Uniqueness
1-Bromo-3-(4-methylbenzene-1-sulfonyl)benzene is unique due to the presence of both a bromine atom and a sulfonyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
651235-61-9 |
---|---|
Molecular Formula |
C13H11BrO2S |
Molecular Weight |
311.20 g/mol |
IUPAC Name |
1-bromo-3-(4-methylphenyl)sulfonylbenzene |
InChI |
InChI=1S/C13H11BrO2S/c1-10-5-7-12(8-6-10)17(15,16)13-4-2-3-11(14)9-13/h2-9H,1H3 |
InChI Key |
NNTDYSMMDBQIQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.